molecular formula C21H22N4O3 B2652232 (E)-N'-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1309677-21-1

(E)-N'-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2652232
CAS No.: 1309677-21-1
M. Wt: 378.432
InChI Key: USVPYMMLWFBZNQ-HYARGMPZSA-N
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Description

(E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-27-17-11-9-15(10-12-17)18-13-19(24-23-18)21(26)25-22-14-16-7-5-6-8-20(16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPYMMLWFBZNQ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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